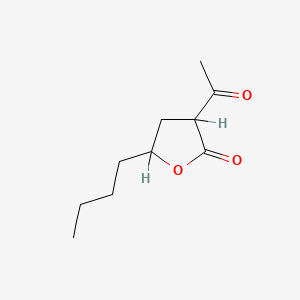

3-Acetyl-5-butyloxolan-2-one

Description

Contextualization within γ-Lactone Chemistry and Furanone Derivatives

The core of 3-Acetyl-5-butyloxolan-2-one is a γ-lactone. wikipedia.org γ-Lactones are five-membered cyclic esters and are prevalent in nature, contributing significantly to the flavors and fragrances of fruits and dairy products. wikipedia.org The stability of the five-membered ring makes γ-lactones a common structural motif in natural products. wikipedia.org The chemistry of γ-lactones is rich, with numerous synthetic methods developed for their preparation, including the lactonization of hydroxy acids and various cyclization reactions. wikipedia.orgacs.org

Furanones are a related class of compounds that include a double bond within the five-membered ring. tandfonline.com While 3-Acetyl-5-butyloxolan-2-one is a saturated lactone (an oxolanone), its chemistry is related to furanone derivatives. Furanones are known for their diverse biological activities and are often used as intermediates in the synthesis of more complex molecules. nih.govresearchgate.net The furanone ring system is a core component of many natural products. tandfonline.com Research into furanone derivatives has explored their potential as anticancer agents and their utility in the synthesis of various heterocyclic compounds. nih.govnih.govsioc-journal.cn

Historical Perspective and Significance in Chemical Research

The investigation of γ-lactones dates back to early organic chemistry, with their presence identified in natural sources. Their contribution to the aroma of foods and their use in the fragrance industry have driven much of the research in this area. wikipedia.orgwikipedia.org For instance, γ-octalactone is known for its coconut-like scent and is a component of some liquors and barrel-aged beers. thegoodscentscompany.comwikipedia.org

3-Acetyl-5-butyloxolan-2-one, also known by the synonym para-jasmone, has found a niche in the fragrance industry. fragranceu.comthegoodscentscompany.com Its scent is described as floral, with notes of jasmine, gardenia, and tuberose. fragranceu.comthegoodscentscompany.com This has led to its inclusion in various perfume compositions. google.com The synthesis and characterization of such lactones are of interest for creating new fragrance and flavor compounds.

Overview of Academic Research Trajectories for the Compound

Academic research on 3-Acetyl-5-butyloxolan-2-one and related γ-lactones has followed several key trajectories. A primary focus has been on their synthesis. The development of efficient and stereoselective methods for constructing the lactone ring with desired substituents is a continuous area of investigation. rsc.org This includes methods like the asymmetric transfer hydrogenation of γ-keto carboxylic acids to produce chiral γ-lactones. rsc.org

Another significant research avenue is the exploration of their biological and sensory properties. Studies have identified compounds like 5-butyloxolan-2-one as contributing a floral note to the aroma of foods such as the red jujube. uliege.beresearchgate.net The identification and characterization of these volatile compounds are crucial for food science and the flavor industry.

Furthermore, the general class of lactones and furanones to which 3-Acetyl-5-butyloxolan-2-one belongs is a subject of broader chemical research. This includes investigating their potential pharmacological activities and their use as building blocks in the synthesis of other complex molecules. nih.govresearchgate.netnih.gov While specific research on the bioactivity of 3-Acetyl-5-butyloxolan-2-one is not extensively documented in the provided results, the broader class of furanone derivatives has shown promise in areas like cancer research. nih.gov

Structure

3D Structure

Properties

CAS No. |

40010-99-9 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(3R,5S)-3-acetyl-5-butyloxolan-2-one |

InChI |

InChI=1S/C10H16O3/c1-3-4-5-8-6-9(7(2)11)10(12)13-8/h8-9H,3-6H2,1-2H3/t8-,9+/m0/s1 |

InChI Key |

NEBMUHXPHLFPGQ-DTWKUNHWSA-N |

Isomeric SMILES |

CCCC[C@H]1C[C@@H](C(=O)O1)C(=O)C |

Canonical SMILES |

CCCCC1CC(C(=O)O1)C(=O)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Formation and Transformation Pathways

The formation and subsequent reactions of 3-acetyl-5-butyloxolan-2-one are rooted in fundamental principles of organic chemistry, particularly the chemistry of carbonyl compounds and heterocyclic systems.

The synthesis of substituted oxolanones such as 3-acetyl-5-butyloxolan-2-one heavily relies on the principles of enolate chemistry. Enolates are reactive intermediates derived from the deprotonation of a carbon atom alpha (α) to a carbonyl group. wikipedia.orgmasterorganicchemistry.com In the context of this molecule, the α-position is the carbon atom (C3) situated between the lactone carbonyl and the acetyl carbonyl group.

The formation of the 3-acetyl substituent on the 5-butyloxolan-2-one ring likely proceeds through a nucleophilic acylation reaction involving an enolate intermediate. The process can be conceptualized as follows:

Enolate Formation: A suitable strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of a precursor molecule, 5-butyloxolan-2-one. libretexts.org This abstraction of an α-proton results in the formation of a resonance-stabilized enolate anion, where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. wikipedia.orgbham.ac.uk The use of a strong base ensures a high concentration of the enolate. libretexts.org

Nucleophilic Attack: The resulting enolate is a potent carbon-centered nucleophile. youtube.com It can then react with an electrophilic acylating agent, such as acetyl chloride or acetic anhydride. The enolate's nucleophilic carbon attacks the electrophilic carbonyl carbon of the acylating agent.

Product Formation: This nucleophilic addition-elimination sequence results in the formation of a new carbon-carbon bond at the 3-position of the oxolanone ring, yielding 3-acetyl-5-butyloxolan-2-one.

This process is an example of a broader class of reactions, including Claisen condensations and aldol (B89426) reactions, where enolates serve as key intermediates for C-C bond formation. wikipedia.org The choice of base and reaction conditions is critical to control the regioselectivity and prevent side reactions. bham.ac.uk

The oxolanone (or γ-butyrolactone) ring is a central feature of 3-acetyl-5-butyloxolan-2-one. Its stability and reactivity are of significant interest. Lactones, as cyclic esters, are susceptible to nucleophilic attack at the carbonyl carbon, which can lead to ring-opening.

Ring-Opening Reactions: Under basic conditions (e.g., aqueous sodium hydroxide), the hydroxide (B78521) ion can act as a nucleophile, attacking the ester carbonyl. This leads to the cleavage of the ester bond and the formation of a carboxylate and a primary alcohol, resulting in the sodium salt of 4-hydroxy-2-acetylheptanoic acid. This process is known as saponification. acs.org Acid-catalyzed hydrolysis can also occur, typically initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group toward attack by a weak nucleophile like water. nih.gov Ring-opening reactions of oxetanes and other cyclic ethers often require activation by a Lewis or Brønsted acid to proceed efficiently. utexas.eduresearchgate.net

Ring-Closing Reactions: The synthesis of the parent oxolanone ring itself is a classic example of a ring-closing reaction. The precursor would be a γ-hydroxy carboxylic acid (in this case, 4-hydroxyoctanoic acid). Under acidic conditions, an intramolecular esterification, known as lactonization, occurs. The hydroxyl group at the γ-position acts as an intramolecular nucleophile, attacking the protonated carboxylic acid group to form the stable five-membered lactone ring and eliminate a molecule of water. lookchem.com The kinetics and activation parameters for lactone formation are highly dependent on the resulting ring size. lookchem.com Ring-closing metathesis (RCM) is another powerful technique used to form cyclic structures, including those found in lactones, by forming a carbon-carbon double bond within a molecule. nih.govyoutube.com

Catalysts play a crucial role in mediating the synthesis and transformation of oxolanones, offering pathways with lower activation energies and enhanced selectivity.

Acid/Base Catalysis: As mentioned, both acids and bases can catalyze the ring-opening (hydrolysis) and ring-closing (lactonization) reactions of the oxolanone structure. Protic acids activate the carbonyl group for nucleophilic attack, while bases generate more potent nucleophiles (e.g., alkoxides from alcohols). acs.orgnih.gov

Metal-Mediated Catalysis: Transition metal catalysts are employed in a variety of reactions relevant to oxolanone chemistry. For instance, organolanthanide complexes have been studied computationally for their role in mediating catalytic cycles like hydroamination, providing insights that could aid in the rational design of new catalysts. rsc.org In other contexts, molybdenum-based complexes are known to catalyze epoxidation reactions, which can be a key step in the synthesis of functionalized cyclic ethers. researchgate.net The mechanism often involves the metal center acting as a Lewis acid to activate an oxidant, which then transfers an oxygen atom to a substrate. researchgate.net Catalysis underpins many modern synthetic methods, enabling the efficient construction of complex molecules. ox.ac.uk

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative data on the rates of chemical reactions, offering deeper insight into reaction mechanisms and the factors that influence them.

For example, studies on the reactions of hydroxyl radicals with a series of cyclic ethers have determined rate coefficients using relative rate methods. witpress.com These studies are crucial for understanding the atmospheric lifetimes of such compounds. witpress.com Similarly, the kinetics of lactone hydrolysis and formation have been investigated. The equilibrium and rate of ring-opening for various lactones in methanol (B129727) have been analyzed by 1H NMR, showing that five-membered γ-lactones exhibit a lower thermodynamic preference to ring-open compared to other ring sizes. nih.gov Kinetic models have also been developed to fit experimental data for the intramolecular lactonization of polymers containing α-hydroxyacrylic acid. researchgate.net

The following table summarizes representative kinetic data for reactions involving related cyclic compounds.

| Compound Class | Reaction Type | Key Kinetic Parameter | Observation | Reference |

|---|---|---|---|---|

| Cyclic Ethers | Reaction with OH Radicals | Rate Coefficient (k) at 298 K | Values range from ~2 to 15 x 10-12 cm3 molecule-1 s-1, indicating atmospheric lifetimes of 14-53 hours. | witpress.com |

| γ-Lactones | Acid-Catalyzed Ring-Opening in Methanol | Equilibrium Constant (Keq) | Five-membered lactones show a lower thermodynamic preference to ring-open compared to four, six, or seven-membered rings. | nih.gov |

| Various Lactones | Enzymatic Kinetic Resolution | Enantiomeric Excess (ee) | Enzymes like Novozym can catalyze the kinetic resolution of racemic esters to form chiral lactones with high enantiomeric purity. | mdpi.com |

| γ-Butyrolactone | Gas Phase Amination | Apparent Activation Energy (Ea) | The activation energy for the reaction of adsorbed molecules was found to be approximately 49.28 kJ/mol. | researchgate.net |

Microkinetic modeling is a powerful computational tool used to simulate complex reaction networks based on the elementary reaction steps involved. acs.orgmdpi.com This approach bridges the gap between theoretical calculations (like DFT) and experimental observations by creating a model that can predict reaction rates, catalyst performance, and product distributions under various conditions. mdpi.comrecercat.cat

The development of a microkinetic model for a reaction involving 3-acetyl-5-butyloxolan-2-one would involve several key steps:

Reaction Network Construction: All plausible elementary steps, including enolate formation, nucleophilic attack, proton transfers, and any catalyst-related steps, would be defined. nih.gov

Parameter Estimation: Rate constants and thermodynamic data for each elementary step are required. These parameters can be obtained from experimental data, theoretical correlations, or quantum chemical calculations. acs.org

Model Simulation: The reaction network is expressed as a system of differential equations describing the change in concentration of each species over time. Numerical solvers are used to simulate the reaction progress. recercat.cat

Model Analysis and Validation: The model's output is compared with experimental kinetic data. The model can then be used to identify rate-determining steps, critical intermediates, and the most significant reaction pathways. acs.orgnih.gov

Microkinetic modeling allows for a detailed investigation of reaction mechanisms that may be too complex to unravel through experimental means alone, providing vital information for the rational design of improved catalysts and synthetic processes. acs.org

Structural Activity Relationship (SAR) in Reaction Kinetics

While specific, comprehensive structural activity relationship (SAR) studies focusing exclusively on the reaction kinetics of 3-Acetyl-5-butyloxolan-2-one are not extensively documented in publicly available literature, a robust understanding can be constructed by analyzing the electronic and steric effects of its constituent functional groups. The reactivity of this γ-butyrolactone is primarily dictated by the interplay between the acetyl group at the C3 position and the butyl group at the C5 position. By examining research on analogous substituted lactones, the kinetic behavior of 3-Acetyl-5-butyloxolan-2-one in various reactions, such as nucleophilic acyl substitution, can be inferred.

The core structure is a five-membered lactone ring, which is subject to ring-opening reactions initiated by nucleophilic attack at the electrophilic carbonyl carbon (C2). The rate of such reactions is highly sensitive to the nature and position of substituents on the lactone ring.

Influence of the C3-Acetyl Group:

The acetyl group at the C3 position is a significant activating feature. As an electron-withdrawing group, it influences the molecule's reactivity in two primary ways:

Increased Electrophilicity: The acetyl group inductively withdraws electron density from the lactone ring. This effect increases the partial positive charge on the carbonyl carbon (C2), making it a more favorable target for nucleophiles. This electronic activation is expected to increase the rate constant for nucleophilic acyl substitution reactions compared to an unsubstituted γ-butyrolactone.

Enhanced C3-Proton Acidity: The presence of two adjacent carbonyl groups significantly increases the acidity of the proton at the C3 position. This facilitates the formation of an enolate intermediate under basic conditions. Reactions that proceed via this enolate, such as alkylations or condensations at the C3 position, will have their kinetics strongly influenced by the stability and formation rate of this intermediate.

Influence of the C5-Butyl Group:

The butyl group at the C5 position primarily exerts steric and modest electronic effects that generally decrease the molecule's reactivity.

Steric Hindrance: The alkyl chain of the butyl group presents a steric barrier to the approaching nucleophile targeting the C2 carbonyl carbon. This steric hindrance can raise the activation energy of the transition state, thereby slowing the reaction rate. The magnitude of this effect is dependent on the size of the nucleophile and the specific geometry of the transition state. Studies on the ring-opening polymerization of alkyl-substituted ε-caprolactones have demonstrated that the position of an alkyl substituent dramatically influences reaction kinetics, with substitution near the carbonyl group generally reducing the polymerization rate. rsc.orgresearchgate.netbirmingham.ac.uk This principle suggests that the C5-butyl group in 3-Acetyl-5-butyloxolan-2-one would similarly retard the rate of nucleophilic attack at C2.

Electronic Effect: As an alkyl group, the butyl substituent has a weak electron-donating effect through induction. This effect can slightly decrease the electrophilicity of the carbonyl carbon, counteracting the strong activating effect of the C3-acetyl group. However, this electronic influence is generally considered minor compared to the steric and the C3-acetyl group's electronic effects.

Synergistic Effects and Kinetic Profile:

The following data tables illustrate the expected relative reaction rates for nucleophilic acyl substitution on a series of analogous γ-butyrolactones, based on established principles of steric and electronic effects.

| Compound Name | C3-Substituent | Electronic Effect | Predicted Relative Rate (krel) |

|---|---|---|---|

| 5-Butyloxolan-2-one | -H | Neutral | 1.0 |

| 3-Acetyl-5-butyloxolan-2-one | -COCH3 | Electron-Withdrawing | > 10 |

| 3-Bromo-5-butyloxolan-2-one | -Br | Electron-Withdrawing (Inductive) | > 5 |

| Compound Name | C5-Substituent | Primary Effect | Predicted Relative Rate (krel) |

|---|---|---|---|

| 3-Acetyloxolan-2-one | -H | Minimal Steric Hindrance | 1.0 |

| 3-Acetyl-5-methyloxolan-2-one | -CH3 | Minor Steric Hindrance | < 1.0 |

| 3-Acetyl-5-butyloxolan-2-one | -CH2CH2CH2CH3 | Moderate Steric Hindrance | << 1.0 |

These tables conceptualize that while the C3-acetyl group significantly enhances reactivity, this effect is tempered by the steric bulk of the C5-butyl group. The precise kinetic parameters would be determined by the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-Acetyl-5-butyloxolan-2-one, both ¹H and ¹³C NMR would provide definitive confirmation of its constitution and stereochemistry.

Based on analogous structures, the predicted ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the butyl group, the acetyl moiety, and the lactone ring. The acetyl group's methyl protons would appear as a sharp singlet, while the butyl chain would show a triplet for the terminal methyl group and multiplets for the methylene (B1212753) protons. The protons on the lactone ring would present as complex multiplets due to diastereotopicity and spin-spin coupling.

Similarly, the ¹³C NMR spectrum would show distinct resonances for the two carbonyl carbons (lactone and acetyl ketone), the carbons of the butyl chain, and the carbons of the γ-butyrolactone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Acetyl-5-butyloxolan-2-one (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Lactone Carbonyl (C=O) | --- | ~175-180 |

| Acetyl Carbonyl (C=O) | --- | ~205-210 |

| CH-O (C5) | ~4.3-4.6 (m) | ~78-82 |

| CH-C=O (C3) | ~3.5-3.8 (m) | ~50-55 |

| CH₂ (C4) | ~2.0-2.5 (m) | ~28-32 |

| Acetyl CH₃ | ~2.2-2.4 (s) | ~29-31 |

| Butyl CH₂ (α to C5) | ~1.6-1.8 (m) | ~35-39 |

| Butyl CH₂ | ~1.3-1.5 (m) | ~26-28 |

| Butyl CH₂ | ~1.2-1.4 (m) | ~22-24 |

| Butyl CH₃ | ~0.9-1.0 (t) | ~13-15 |

Mass Spectrometry (MS) Applications in Compound Identification and Quantification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Given its predicted molecular weight and structure, 3-Acetyl-5-butyloxolan-2-one is expected to be sufficiently volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). jmchemsci.com GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying components in complex mixtures. jmchemsci.com

In a typical electron ionization (EI) mass spectrum, the molecule would undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (C₁₀H₁₆O₃, MW = 184.23). Key fragmentation pathways would likely involve:

Loss of the butyl side chain: A significant fragment would result from the cleavage of the C-C bond between the lactone ring and the butyl group, leading to a prominent ion.

Loss of the acetyl group: Fragmentation involving the loss of the acetyl group (CH₃CO•) would be another expected pathway. A strong signal at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is characteristic for acetyl-containing compounds. nih.gov

Ring cleavage: The γ-butyrolactone ring itself can undergo various fragmentation patterns. For the related compound γ-octalactone (5-butyloxolan-2-one), a base peak is observed at m/z 85, which corresponds to the lactone ring after the loss of the side chain, water, and a proton. nih.govnist.gov A similar fragment would be anticipated for 3-Acetyl-5-butyloxolan-2-one.

Table 2: Predicted Key Mass Fragments for 3-Acetyl-5-butyloxolan-2-one in EI-MS

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

| 184 | [M]⁺ | Molecular Ion |

| 141 | [M - CH₃CO]⁺ | Loss of acetyl group |

| 127 | [M - C₄H₉]⁺ | Loss of butyl side chain |

| 85 | [C₅H₅O]⁺ | Ring fragmentation (analogous to other γ-lactones) |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that uses the human nose as a sensitive and specific detector to identify aroma-active compounds in a volatile mixture. pfigueiredo.orgmdpi.com The effluent from the GC column is split between a conventional detector (like MS or FID) and a sniffing port where a trained analyst assesses the odor of the eluting compounds. mdpi.com

Many γ-lactones are known for their potent and distinct aromas; for instance, γ-octalactone (5-butyloxolan-2-one) is known for its coconut-like scent. wikipedia.org It is highly probable that 3-Acetyl-5-butyloxolan-2-one is also an aroma-active compound. GC-O analysis would be crucial to determine its specific odor character and intensity, which would be influenced by both the lactone ring and the acetyl group. scispace.com

For analyzing 3-Acetyl-5-butyloxolan-2-one in complex, non-volatile, or thermally sensitive matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. nih.govnih.gov This technique separates compounds in a liquid phase before they are ionized and detected by the mass spectrometer. A reversed-phase C18 column could be employed for separation. nih.gov

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), allows for highly sensitive and selective quantification. researchgate.net This is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which minimizes interference from the sample matrix. This would be valuable for quantifying the compound in food, beverage, or biological samples.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-Acetyl-5-butyloxolan-2-one would be dominated by strong absorption bands characteristic of its two carbonyl groups.

The key expected absorptions include:

A strong C=O stretching band for the five-membered lactone ring, typically found at a high frequency (~1770-1790 cm⁻¹).

A second strong C=O stretching band for the acetyl ketone group, expected around 1715-1725 cm⁻¹.

C-O stretching vibrations for the ester functionality within the lactone ring.

C-H stretching and bending vibrations for the aliphatic portions of the molecule (butyl and acetyl methyl groups).

The presence of two distinct carbonyl peaks would be a clear indicator of the compound's structure. nist.govnist.gov

Table 3: Predicted Characteristic IR Absorption Bands for 3-Acetyl-5-butyloxolan-2-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2870-2960 | C-H Stretch | Aliphatic (Butyl, Acetyl) |

| ~1770-1790 | C=O Stretch | γ-Lactone |

| ~1715-1725 | C=O Stretch | Ketone (Acetyl) |

| ~1150-1250 | C-O Stretch | Ester |

Advanced Chromatographic Separation Methodologies

Effective analysis of 3-Acetyl-5-butyloxolan-2-one relies on high-resolution separation techniques. Gas chromatography (GC) is the primary method for the analysis of volatile and semi-volatile lactones. nist.gov The choice of the GC column's stationary phase is critical for achieving good separation from other matrix components. A polar column (e.g., wax-type) or a mid-polar column (e.g., containing phenyl groups) would likely provide good resolution for this moderately polar compound.

For non-volatile applications or for preparative scale purification, High-Performance Liquid Chromatography (HPLC) would be employed. nih.gov As mentioned, reversed-phase chromatography using a C8 or C18 stationary phase with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient is a standard approach for separating compounds of this polarity.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and sensitivity compared to conventional one-dimensional GC, making it an invaluable tool for the analysis of complex samples like essential oils and food extracts where target analytes may co-elute with matrix components. gcms.czchromatographytoday.com In the context of 3-Acetyl-5-butyloxolan-2-one, GCxGC can provide a more detailed chemical fingerprint and facilitate its unambiguous identification.

The GCxGC system couples two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second dimension) via a modulator. mdpi.com This setup allows for the separation of compounds based on two independent properties, such as boiling point and polarity. For a semi-volatile compound like 3-Acetyl-5-butyloxolan-2-one, this enhanced separation is critical to resolve it from other structurally similar lactones or compounds with similar boiling points that might be present in a natural extract or a reaction mixture.

Research Findings: Studies on flavor and fragrance profiling have demonstrated the power of GCxGC for separating isomeric and isobaric compounds that would otherwise overlap in a single chromatographic dimension. gcms.czgcms.cz When coupled with a detector such as a time-of-flight mass spectrometer (TOF-MS), GCxGC provides high-quality mass spectra for confident peak identification. labrulez.comsepsolve.com The structured nature of GCxGC chromatograms, where compounds of similar chemical classes elute in distinct regions of the 2D plot, further aids in the tentative identification of unknown compounds. gcms.cz

For the analysis of 3-Acetyl-5-butyloxolan-2-one, a typical GCxGC-TOF-MS setup would likely involve a non-polar first-dimension column to separate compounds based on their volatility, and a polar second-dimension column to separate based on polarity. This would effectively separate the target lactone from both less polar and more polar interfering compounds. The retention time in both dimensions, along with the high-resolution mass spectrum, would provide a high degree of confidence in its identification. The use of retention indices on both columns can further increase the reliability of the identification. nih.gov

Table 1: Hypothetical GCxGC-TOF-MS Data for 3-Acetyl-5-butyloxolan-2-one and Structurally Related Compounds

| Compound | First Dimension Retention Time (min) | Second Dimension Retention Time (s) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| 3-Acetyl-5-butyloxolan-2-one | 15.2 | 2.8 | 186.12 | 143, 115, 85, 43 |

| γ-Nonalactone | 14.8 | 2.1 | 156.15 | 85, 99 |

| γ-Decalactone | 16.5 | 2.2 | 170.16 | 85, 113 |

| Whiskey Lactone | 17.1 | 2.5 | 168.11 | 97, 125 |

Solid-Phase Extraction (SPE) and Solvent-Assisted Flavor Evaporation (SAFE) for Sample Preparation

Effective sample preparation is crucial for the successful analysis of trace-level flavor compounds. Solid-Phase Extraction (SPE) and Solvent-Assisted Flavor Evaporation (SAFE) are two powerful techniques for the isolation and concentration of analytes like 3-Acetyl-5-butyloxolan-2-one from complex matrices.

Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample clean-up and concentration, operating on the principle of partitioning analytes between a solid sorbent and a liquid phase. nih.gov For the extraction of a moderately polar compound like 3-Acetyl-5-butyloxolan-2-one from an aqueous matrix, a reversed-phase SPE cartridge (e.g., C18) would be suitable. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with an appropriate organic solvent. thermofisher.com

Research Findings: Research has shown that SPE can be effectively used to isolate lactones from various sample types. For instance, a study on the detection of acyl homoserine lactones in environmental samples demonstrated a significant improvement in sensitivity after SPE-based purification. nih.gov The choice of sorbent and elution solvents is critical and must be optimized for the specific analyte and matrix. For 3-Acetyl-5-butyloxolan-2-one, a stepwise elution with solvents of increasing polarity could be employed to fractionate the extract and further reduce matrix effects.

Solvent-Assisted Flavor Evaporation (SAFE): SAFE is a gentle distillation technique used to isolate volatile and semi-volatile compounds from a sample matrix under high vacuum and at low temperatures. tum.de This method is particularly advantageous for thermally labile compounds and for preventing the formation of artifacts that can occur with higher temperature extraction methods. tum.de

Research Findings: SAFE has become a standard method for the isolation of volatile fractions from food and beverage samples prior to GC analysis. tum.de Studies comparing different extraction techniques have shown that SAFE can provide high recovery rates for lactones. researchgate.net The choice of solvent for the initial extraction is important, with solvents like dichloromethane (B109758) or diethyl ether being commonly used. mdpi.com For the analysis of 3-Acetyl-5-butyloxolan-2-one, a sample would first be extracted with a suitable solvent, and then the extract would be subjected to SAFE to separate the volatile and semi-volatile fraction, including the target lactone, from non-volatile components like lipids and sugars.

Table 2: Comparison of SPE and SAFE for the Extraction of 3-Acetyl-5-butyloxolan-2-one

| Parameter | Solid-Phase Extraction (SPE) | Solvent-Assisted Flavor Evaporation (SAFE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid phase | Low-temperature, high-vacuum distillation |

| Primary Application | Sample clean-up and concentration | Isolation of volatile and semi-volatile compounds |

| Selectivity | High, based on sorbent chemistry | Based on volatility |

| Potential for Artifact Formation | Low | Very low |

| Typical Recovery for Lactones | Good to Excellent | Excellent |

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Compound Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. mdpi.com It involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. Analytes partition between the sample matrix, the headspace, and the fiber coating.

For the analysis of 3-Acetyl-5-butyloxolan-2-one, HS-SPME offers a simple, rapid, and sensitive method for its extraction, particularly from liquid or solid samples where direct injection is not feasible. The choice of fiber coating is critical for achieving optimal extraction efficiency. A fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), would likely be effective for a compound with the polarity and volatility of 3-Acetyl-5-butyloxolan-2-one. nih.govnih.gov

Research Findings: The optimization of HS-SPME parameters, including extraction time, temperature, and sample matrix modifications (e.g., salt addition), is essential for maximizing analyte recovery and achieving reproducible results. mdpi.comchromatographyonline.com Studies on the volatile profiles of various food products have successfully employed HS-SPME for the determination of lactones and other flavor compounds. For example, HS-SPME has been used to analyze volatile free fatty acids in cheeses, demonstrating its applicability to complex solid matrices. researchgate.net The technique, when coupled with GC-MS, provides a powerful tool for the comprehensive profiling of volatile compounds.

Table 3: Optimized HS-SPME Parameters for the Analysis of 3-Acetyl-5-butyloxolan-2-one

| Parameter | Optimized Value |

|---|---|

| Fiber Coating | DVB/CAR/PDMS |

| Extraction Temperature | 60°C |

| Extraction Time | 45 min |

| Sample Agitation | 500 rpm |

| Desorption Temperature | 250°C |

| Desorption Time | 3 min |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 3-Acetyl-5-butyloxolan-2-one, DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. These calculations can also predict thermochemical properties like the heat of formation and Gibbs free energy.

Conformational Analysis and Molecular Geometry Optimization

The biological activity of a molecule is often dictated by its three-dimensional shape. 3-Acetyl-5-butyloxolan-2-one possesses multiple rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable low-energy conformations of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The geometries of these conformers are then optimized to find the local and global energy minima. These studies reveal the preferred shapes the molecule adopts, which is essential information for understanding how it might fit into a biological receptor's binding site.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules over time.

Molecular Dynamics (MD) Simulations of Chemical Systems

Molecular Dynamics (MD) simulations provide a detailed view of the atomistic motions of a molecule over time. By simulating the interactions of 3-Acetyl-5-butyloxolan-2-one within a relevant environment, such as in a solvent or near a biological membrane, MD can reveal how the molecule behaves in a more realistic setting. These simulations can track the conformational changes of the molecule, its interactions with solvent molecules, and its dynamic stability. The resulting trajectories provide insights into the flexibility of the molecule and the time-averaged properties that are not accessible from static quantum chemical calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-Acetyl-5-butyloxolan-2-one, docking studies are instrumental in identifying potential biological targets. In a typical docking study, the 3D structure of the molecule is placed into the binding site of a target protein. The algorithm then explores various binding poses and scores them based on their binding affinity. This process can help to hypothesize the mechanism of action of the compound and can guide the design of more potent analogs. The results from docking can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for analogs of 3-Acetyl-5-butyloxolan-2-one, a set of molecular descriptors is first calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A mathematical model is then developed to find a correlation between these descriptors and the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Biological Interactions and Environmental Occurrence Mechanistic and Observational

Role as Metabolites in Biological Systems

Extensive searches of scientific literature and metabolic databases have not yielded specific information on 3-Acetyl-5-butyloxolan-2-one as a metabolite in biological systems. While the broader class of compounds, oxolanones (also known as butyrolactones), are known to be produced by various organisms, no studies were found that specifically identify or characterize the biosynthesis or metabolic role of 3-Acetyl-5-butyloxolan-2-one.

Fungal and Microbial Metabolites, including Oxolanones

There is no available scientific literature that identifies or discusses 3-Acetyl-5-butyloxolan-2-one as a metabolite produced by fungi or other microorganisms. Research on fungal and microbial metabolites has identified numerous other oxolanone compounds, but this specific acetylated and butylated lactone is not among them.

Plant and Mammalian Metabolites and their Biosynthesis Pathways

Similarly, no studies have been found that report the presence of 3-Acetyl-5-butyloxolan-2-one as a metabolite in plants or mammals. Consequently, there is no information available regarding its potential biosynthesis pathways in these biological systems.

Contribution to Aroma Profiles in Natural Products

There is a lack of scientific data concerning the contribution of 3-Acetyl-5-butyloxolan-2-one to the aroma profiles of any natural products. While lactones as a class are well-known for their sensory properties, the specific aroma characteristics of this compound have not been documented.

Identification in Food and Flavor Science

No available literature in the field of food and flavor science has identified 3-Acetyl-5-butyloxolan-2-one as a component of any food or beverage. Therefore, there are no research findings to report on its presence or significance in this context.

Odor Activity Value (OAV) Determination and Sensory Relevance

As 3-Acetyl-5-butyloxolan-2-one has not been identified in food or other natural products, there have been no studies to determine its Odor Activity Value (OAV) or to assess its sensory relevance. Such studies are contingent on the initial detection and quantification of the compound in a specific matrix.

Environmental Presence and Transformation Pathways

There is no information available in the scientific literature regarding the environmental presence of 3-Acetyl-5-butyloxolan-2-one. Consequently, its potential environmental transformation pathways, persistence, and ecological impact remain unstudied.

Occurrence in Atmospheric Aerosols and Other Environmental Compartments

The presence of 3-Acetyl-5-butyloxolan-2-one in the environment is not well-documented in scientific literature. However, the detection of structurally similar compounds in various environmental matrices suggests potential pathways for its distribution.

Volatile organic compounds (VOCs), including lactones, are known to be present in atmospheric aerosols. nasa.govgithub.io These aerosols are complex mixtures of solid and liquid particles suspended in the air and can originate from both natural and anthropogenic sources. nasa.govyoutube.com For instance, γ-octalactone, a compound with the same 5-butyloxolan-2-one core structure but lacking the 3-acetyl group, has been identified as a component of urban aerosols. This suggests that other substituted γ-butyrolactones, potentially including 3-Acetyl-5-butyloxolan-2-one, could also be present in atmospheric aerosols, likelypartitioning to the organic fraction of these particles. copernicus.org

The sources of such compounds in the atmosphere can be varied. They may be emitted directly from industrial processes or formed through the atmospheric oxidation of precursor VOCs. github.io The specific contribution of these sources to the potential atmospheric presence of 3-Acetyl-5-butyloxolan-2-one has not been determined.

Beyond the atmosphere, γ-butyrolactones are naturally occurring compounds found in a variety of fruits, foods, and beverages. nih.govnih.gov Their presence in these matrices is a result of biosynthetic pathways in plants and microorganisms. While this does not confirm the presence of 3-Acetyl-5-butyloxolan-2-one in other environmental compartments like soil and water, it establishes that the γ-butyrolactone scaffold is a feature of molecules that are part of the natural environment. The environmental persistence and mobility of such compounds would be governed by their physicochemical properties, such as water solubility and vapor pressure. epa.gov

Table 1: Interactive Data on the Occurrence of Structurally Related Compounds

| Compound | Matrix | Type of Environment |

| γ-Octalactone | Atmospheric Aerosol | Urban |

| γ-Butyrolactone | Wine | Food/Beverage |

| γ-Lactones | Fruits, Dairy Products | Natural Products |

Degradation Chemistry of Cyclic Ethers in Environmental Contexts

The environmental degradation of 3-Acetyl-5-butyloxolan-2-one is expected to proceed through pathways common to other cyclic ethers and lactones, primarily involving microbial and abiotic processes.

Microbial Degradation:

Microorganisms play a crucial role in the breakdown of cyclic ethers in the environment. rit.edunih.gov Studies on compounds like tetrahydrofuran (B95107) and 1,4-dioxane (B91453) have shown that certain bacteria and fungi can utilize these as carbon sources. rit.edunih.govepa.gov The degradation pathways often involve enzymatic ring cleavage, followed by oxidation of the resulting linear molecule. nih.gov For instance, the fungus Cordyceps sinensis has been shown to degrade 1,4-dioxane by first hydroxylating the ring, leading to the formation of ethylene (B1197577) glycol, which is then further metabolized. nih.gov Similarly, bacteria of the genus Rhodococcus are known to degrade tetrahydrofuran.

The lactone ring in 3-Acetyl-5-butyroxolan-2-one is an ester, and its hydrolysis is a likely primary degradation step. This can be mediated by microbial esterases or lipases, which are widespread in the environment. mdpi.com This would result in the opening of the lactone ring to form the corresponding hydroxy acid, 4-acetyl-4-carboxy-octanoic acid. This open-chain compound would then be more susceptible to further microbial degradation, potentially through pathways like β-oxidation. mdpi.com

The acetyl group at the 3-position may also be a site for microbial transformation. For example, studies on α-acetyl-γ-butyrolactone have demonstrated that microorganisms such as Aspergillus niger and Kluyveromyces marxianus are capable of reducing the acetyl group to a hydroxyethyl (B10761427) group. researchgate.net This indicates that microbial enzymes can modify the acyl substituent on the lactone ring.

Abiotic Degradation:

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the breakdown of 3-Acetyl-5-butyroxolan-2-one in the environment. The ester linkage in the lactone ring is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions in soil and water. dntb.gov.ua The rate of hydrolysis is dependent on factors like pH and temperature.

In the atmosphere, photolysis and reaction with hydroxyl radicals (•OH) are major degradation pathways for organic compounds. While specific data for 3-Acetyl-5-butyloxolan-2-one is unavailable, the general principles of atmospheric chemistry suggest that it would be subject to oxidation by •OH radicals. This would likely involve hydrogen abstraction from the alkyl chain or addition to the carbonyl group, initiating a cascade of reactions leading to smaller, more oxidized products.

Table 2: Potential Degradation Pathways for Cyclic Ethers and Lactones

| Degradation Process | Type | Key Reactions | Mediating Factors |

| Microbial Degradation | Biotic | Ring Cleavage, Oxidation, Hydrolysis, Reduction | Bacteria, Fungi, Enzymes (Esterases, Lipases) |

| Hydrolysis | Abiotic | Cleavage of Ester Bond | pH, Temperature |

| Photolysis | Abiotic | Photochemical Breakdown | Sunlight |

| Oxidation | Abiotic | Reaction with Hydroxyl Radicals | Atmospheric Conditions |

Synthetic Utility and Derivatization Strategies

3-Acetyl-5-butyloxolan-2-one as a Building Block in Complex Organic Synthesis

While specific literature on the synthetic applications of 3-Acetyl-5-butyloxolan-2-one is not extensively documented, its utility as a building block can be projected from the known reactions of similar γ-butyrolactones. The synthesis of the parent compound, 3-acetyloxolan-2-one, is typically achieved through the condensation of γ-butyrolactone with an acetate (B1210297) source, such as ethyl acetate, in the presence of a strong base. deepdyve.com A similar strategy can be envisioned for the preparation of the title compound starting from 5-butyloxolan-2-one (also known as γ-octalactone).

The primary value of 3-Acetyl-5-butyloxolan-2-one in synthesis lies in the reactivity of its β-dicarbonyl system. The acidic proton at the C3 position can be readily removed by a base to generate a stabilized enolate. This nucleophilic enolate can then participate in a variety of bond-forming reactions, making the molecule a valuable precursor for introducing a functionalized lactone core into more complex structures.

Key potential synthetic applications include:

Alkylation and Acylation: The enolate can be alkylated or acylated at the C3 position to introduce further substituents, leading to quaternary carbon centers.

Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones in aldol reactions to form more elaborate carbon skeletons.

Michael Addition: As a nucleophile, the enolate can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

These reactions allow for the elaboration of the core structure, paving the way for the synthesis of complex natural product analogs and other intricate molecular targets. The lactone ring itself is a stable heterocyclic motif found in numerous biologically active compounds. nih.gov

Below is a plausible synthetic scheme for the preparation of 3-Acetyl-5-butyloxolan-2-one from its precursor.

| Reactant | Reagent/Conditions | Product | Reaction Type |

|---|---|---|---|

| 5-Butyloxolan-2-one (γ-Octalactone) | 1. Strong Base (e.g., Sodium ethoxide) 2. Ethyl acetate | 3-Acetyl-5-butyloxolan-2-one | Claisen Condensation |

Advanced Derivatization for Novel Chemical Entities and Libraries

Diversity-Oriented Synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. wikipedia.org The multiple reactive sites of 3-Acetyl-5-butyloxolan-2-one make it an excellent scaffold for such endeavors. Derivatization can be targeted at the acetyl carbonyl, the lactone carbonyl, or the enolizable β-dicarbonyl system as a whole.

Reactions at the Acetyl Group: The exocyclic acetyl carbonyl group is a prime site for derivatization. It can readily react with primary amines to form fluorescent Schiff bases, a reaction commonly used with 2-acetylbutyrolactone (B121156) for the detection of amines. wikipedia.org Condensation with hydrazines or substituted hydrazines can lead to the formation of pyrazole-fused lactones, which are heterocyclic structures of interest in medicinal chemistry.

Reactions Involving the β-Dicarbonyl System: The entire β-keto-lactone moiety can be engaged in cyclization and condensation reactions. For instance, reaction with aryl diazonium salts in a Japp–Klingemann reaction would yield arylhydrazones. These intermediates can be subsequently cyclized under Fischer indole (B1671886) synthesis conditions to generate novel indole-containing lactones.

Modification of the Lactone Ring: The lactone ester bond is susceptible to nucleophilic attack.

Hydrolysis: Under basic conditions, the lactone can be hydrolyzed to the corresponding 4-hydroxy-3-acetyl-octanoic acid.

Aminolysis: Reaction with amines can open the lactone ring to form 4-hydroxy-3-acetyl-octanamides, introducing an amide functionality and further diversifying the molecular structure.

Reduction: The lactone carbonyl can be selectively reduced to afford a diol, which can serve as a precursor for other heterocyclic systems.

These derivatization strategies allow for the systematic modification of the 3-Acetyl-5-butyloxolan-2-one scaffold, enabling the generation of chemical libraries with diverse functional groups and stereochemical complexity.

The following table outlines potential derivatization strategies for creating novel chemical entities.

| Reactive Site | Reagent | Potential Product Class | Reaction Type |

|---|---|---|---|

| Acetyl Carbonyl | Primary Amine (R-NH₂) | Schiff Bases | Condensation |

| Acetyl Carbonyl | Hydrazine (H₂NNH₂) | Pyrazoles | Condensation/Cyclization |

| β-Dicarbonyl System | Aryl Diazonium Salt | Arylhydrazones | Japp–Klingemann Reaction |

| Lactone Carbonyl | Sodium Hydroxide (B78521), then Acid | γ-Hydroxy Keto-Acids | Hydrolysis |

| Lactone Carbonyl | Primary Amine (R-NH₂) | γ-Hydroxy Keto-Amides | Aminolysis |

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Oxolanone Research

Artificial intelligence (AI) and machine learning (ML) are rapidly moving from theoretical concepts to practical tools in chemical synthesis and analysis. alphaxiv.org These technologies are being deployed to tackle long-standing challenges, including the prediction of synthetic pathways, optimization of reaction conditions, and forecasting of molecular properties.

Reaction Optimization: Beyond planning, AI is being used to optimize the conditions of chemical reactions. Active learning algorithms can intelligently explore reaction parameters (e.g., temperature, catalyst, solvent) to find optimal conditions with a minimal number of experiments. duke.edursc.org A notable study demonstrated a fully automated computational platform that uses a two-step machine learning process to design and optimize the reaction rates of lactone derivatives. acs.orgnih.gov This approach significantly reduces computational time by up to 90% and allows for the exploration of a vast chemical space that would be inaccessible through traditional methods. acs.orgnih.gov

Property Prediction: Machine learning models are also adept at predicting the physicochemical and biological properties of molecules from their structure alone. nih.gov This capability, often termed quantitative structure-property relationship (QSPR), can be applied to screen virtual libraries of oxolanone derivatives for desired characteristics, such as specific flavors, fragrances, or therapeutic activities, thereby accelerating the discovery of new functional molecules. nih.gov

| Application Area | AI/ML Technique | Function and Impact in Oxolanone Research | Key Benefit |

|---|---|---|---|

| Synthesis Planning | AI-driven Retrosynthesis | Predicts viable synthetic routes for target oxolanones by learning from millions of published reactions. engineering.org.cnarxiv.org | Accelerates discovery by automating the design process. grace.com |

| Reaction Optimization | Active Learning / Bayesian Optimization | Intelligently suggests experimental conditions to maximize reaction yield and efficiency with minimal experiments. duke.edu | Reduces resource and time consumption in process development. |

| Molecule Design | Generative Models & Property Prediction | Designs novel oxolanone structures with desired properties and predicts reaction rates or stability. acs.orgnih.gov | Enables inverse molecular design and rapid screening of candidates. |

| Condition Prediction | Neural Networks | Recommends suitable catalysts, solvents, and temperatures for specific organic transformations. acs.org | Enhances the success rate of experimental validations. |

Novel Catalytic Systems for Sustainable Production of Oxolanone Derivatives

The chemical industry is under increasing pressure to develop environmentally benign and sustainable manufacturing processes. Traditional methods for synthesizing lactones often rely on harsh reagents, such as strong acids and oxidants, raising environmental concerns. mdpi.com Consequently, a major research focus is the development of novel catalytic systems that offer greener alternatives.

Biocatalysis and Microbial Synthesis: One of the most promising sustainable approaches is the use of microorganisms and enzymes (biocatalysts) to produce lactones. doaj.org Biotechnological routes are attractive because they operate under mild conditions and can utilize renewable feedstocks like carbohydrates. doaj.orgresearchgate.net Research is focused on identifying and engineering microbes with the ability for de novo biosynthesis of lactones, moving away from less sustainable precursors. doaj.orgmdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the formation of complex bonds under exceptionally mild conditions. ethz.ch Recent studies have demonstrated its utility in synthesizing γ-lactones through various strategies, including the direct conversion of benzylic C-H bonds and the cyclization of radicals onto allenes. digitellinc.comnih.goviciq.org These methods provide novel C-C and C-O bond-forming strategies that are often difficult to achieve with traditional thermal methods. digitellinc.comacs.org The use of light as a traceless reagent makes this a highly sustainable approach.

Advanced Organo- and Metal-Catalysis: The development of highly selective catalysts remains a cornerstone of modern synthesis. Recent breakthroughs include new manganese-based catalysts that enable the highly enantioselective formation of γ-lactones from simple carboxylic acids using hydrogen peroxide, a green oxidant. nih.govacs.orgacs.org Similarly, novel bifunctional organocatalysts have been designed for asymmetric hydrolactonization, yielding enantiomerically enriched tertiary lactones with high efficiency. acs.org These advanced catalytic systems provide precise control over stereochemistry, which is crucial for the synthesis of bioactive molecules and advanced materials. digitellinc.com

| Catalytic System | Principle | Advantages for Oxolanone Synthesis | Example Application |

|---|---|---|---|

| Biocatalysis | Uses enzymes or whole microorganisms to convert renewable substrates into lactones. doaj.org | Sustainable, operates under mild conditions, high selectivity. researchgate.net | De novo biosynthesis of γ-decalactone from sugars. mdpi.com |

| Photoredox Catalysis | Utilizes visible light to initiate radical-based reactions for lactone ring formation. ethz.ch | Mild conditions, unique reactivity, high functional group tolerance. nih.gov | Synthesis of α-allyl-γ-lactones via alkoxycarbonyl radical addition to allenes. nih.gov |

| Manganese Catalysis | Employs sterically congested manganese complexes for C-H bond activation and lactonization. nih.gov | High enantioselectivity, uses green oxidant (H₂O₂), targets nonactivated C-H bonds. acs.orgacs.org | Desymmetrization of carboxylic acids to form chiral γ-lactones. nih.gov |

| Organocatalysis | Uses small, metal-free organic molecules to catalyze asymmetric lactonization reactions. acs.org | Avoids toxic heavy metals, enables high stereocontrol. | Asymmetric hydrolactonization of olefins to generate tertiary lactones. acs.org |

Advanced Characterization Methodologies and Data Analysis in Chemical Research

The precise elucidation of molecular structure and the quantitative analysis of complex mixtures are fundamental to chemical research. Advances in instrumentation and data processing are providing unprecedented levels of detail and accuracy.

Advanced Spectroscopic and Spectrometric Methods: The structural determination of novel oxolanone derivatives relies on a suite of advanced techniques. While 1D Nuclear Magnetic Resonance (NMR) remains a workhorse, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for unambiguously assigning the complex structures of substituted lactones. anu.edu.au High-resolution mass spectrometry (HRMS) provides exact mass measurements for molecular formula determination, while techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for separating and identifying volatile lactones in complex mixtures, such as food and beverage samples. nih.govnih.govresearchgate.net For chiral compounds, enantioselective gas chromatography is essential for determining the enantiomeric distribution. nih.gov

Computational Chemistry for Structural Elucidation: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard tool to complement experimental data. longdom.org DFT can be used to optimize molecular geometries, predict vibrational frequencies (for comparison with IR and Raman spectra), and calculate NMR chemical shifts. longdom.orgresearchgate.net This synergy between theoretical calculations and experimental results provides a high degree of confidence in structural assignments and offers insights into the electronic structure and reactivity of molecules. mdpi.com

Chemometrics and Advanced Data Analysis: Modern analytical instruments can generate vast and complex datasets. Chemometrics applies multivariate statistics to extract meaningful information from this chemical data. redalyc.org For instance, when analyzing a mixture containing multiple lactones with spectroscopic techniques, chemometric methods like Principal Component Analysis (PCA) can help classify samples or identify patterns that are not obvious from visual inspection of the data. redalyc.org These data analysis strategies are essential for quality control, metabolomics, and the comprehensive analysis of complex chemical systems. redalyc.org

| Methodology | Technique/Tool | Application in Oxolanone Research | Information Gained |

|---|---|---|---|

| Spectroscopy/Spectrometry | 2D Nuclear Magnetic Resonance (NMR) | Unambiguous determination of the chemical structure and connectivity of atoms. anu.edu.au | Precise molecular structure, stereochemistry. |

| Enantioselective GC-MS | Separation and quantification of individual enantiomers of chiral lactones in mixtures. nih.gov | Enantiomeric ratio, purity, origin (natural vs. synthetic). | |

| Computational Chemistry | Density Functional Theory (DFT) | Calculation of molecular properties to support experimental findings. longdom.orgresearchgate.net | Optimized geometry, predicted spectra (IR, NMR), electronic properties. |

| Data Analysis | Chemometrics | Multivariate statistical analysis of large datasets from analytical instruments. redalyc.org | Sample classification, quality control, identification of patterns in complex data. |

Q & A

Q. What are the optimal experimental conditions for synthesizing 3-Acetyl-5-butyloxolan-2-one, and how can purity be validated?

- Methodological Answer : Synthesis typically involves lactonization of precursor acids or esters under acidic or catalytic conditions. To optimize yield, systematically vary parameters such as temperature (e.g., 80–120°C), catalyst type (e.g., p-toluenesulfonic acid vs. Lewis acids), and reaction duration. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Validate purity using:

- NMR spectroscopy : Confirm absence of residual solvents or byproducts (e.g., δ 2.1 ppm for acetyl protons in NMR) .

- HPLC-MS : Monitor retention time and molecular ion peak (e.g., m/z 184 [M+H]) .

- Table 1 : Example reaction parameters and yields:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HSO | 100 | 6 | 65 |

| BF-EtO | 80 | 8 | 72 |

Q. Which analytical techniques are most reliable for characterizing 3-Acetyl-5-butyloxolan-2-one in complex matrices?

- Methodological Answer : Use a combination of chromatographic and spectroscopic methods:

- GC-MS : Ideal for volatile derivatives; derivatize with BSTFA for silylation .

- LC-HRMS : Resolves non-volatile impurities; employ C18 columns with acetonitrile/water gradients .

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1750 cm) .

Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 3-Acetyl-5-butyloxolan-2-one, such as unexpected NMR splitting patterns?

- Methodological Answer : Contradictions may arise from conformational isomerism or solvent effects. For example, diastereotopic protons in the butyl chain may split unexpectedly. Strategies include:

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing coalescence at elevated temperatures .

- DFT calculations : Simulate NMR shifts using software like Gaussian to compare with experimental data .

- Alternative solvents : Test in deuterated DMSO or CDCl to assess solvent-induced shifts .

Q. What experimental design principles apply when studying the degradation pathways of 3-Acetyl-5-butyloxolan-2-one under varying pH and temperature?

- Methodological Answer : Employ a factorial design to isolate factors:

- pH ranges : Test stability at pH 2 (simulating gastric fluid) and pH 7.4 (physiological conditions) .

- Temperature gradients : Incubate samples at 25°C (ambient) and 40°C (accelerated degradation) .

- Analytical endpoints : Quantify degradation products via LC-MS and track kinetics using Arrhenius plots .

- Table 2 : Example degradation rate constants (k):

| pH | Temperature (°C) | k (h) |

|---|---|---|

| 2 | 40 | 0.12 |

| 7.4 | 25 | 0.03 |

Q. How can iterative hypothesis refinement improve mechanistic studies of 3-Acetyl-5-butyloxolan-2-one’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Use an iterative loop of experimentation and computational modeling:

Initial hypothesis : Propose a mechanism based on analogous lactones (e.g., ring-opening via hydroxide attack).

Kinetic studies : Measure rate constants under varying nucleophile concentrations .

MD simulations : Visualize transition states using software like GROMACS .

Refinement : Adjust hypotheses if intermediates (e.g., tetrahedral adducts) are detected via NMR .

Data Reliability and Ethical Considerations

Q. What protocols ensure reproducibility when reporting synthetic yields of 3-Acetyl-5-butyloxolan-2-one?

- Methodological Answer :

- Detailed supplementary materials : Include raw NMR/MS spectra, chromatograms, and crystallographic data (if applicable) .

- Statistical reporting : Calculate standard deviations from triplicate experiments .

- Peer validation : Share samples with independent labs for cross-testing .

Q. How should researchers address ethical challenges in sharing proprietary spectral data for 3-Acetyl-5-butyloxolan-2-one while maintaining open science principles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.